molecular formula C17H21N5O2 B2951155 4-oxo-N-pentyl-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946229-46-5

4-oxo-N-pentyl-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B2951155
CAS RN: 946229-46-5
M. Wt: 327.388
InChI Key: OEOZVIRCGSDFLW-UHFFFAOYSA-N
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Description

The compound “4-oxo-N-pentyl-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is a complex organic molecule that contains several functional groups and rings, including an imidazo[2,1-c][1,2,4]triazine ring, a phenyl group, and a carboxamide group . These groups are common in many bioactive compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazo[2,1-c][1,2,4]triazine ring suggests that the compound could have aromatic properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The carboxamide group could participate in hydrolysis reactions, while the phenyl group could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the carboxamide group could increase its polarity and solubility in water .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the target it interacts with. Many compounds with similar structures have been found to have antiviral, anti-inflammatory, and anticancer activities .

Future Directions

Future research could focus on synthesizing this compound and studying its biological activity. It could also involve modifying its structure to enhance its activity or reduce potential side effects .

properties

IUPAC Name

4-oxo-N-pentyl-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-2-3-7-10-18-15(23)14-16(24)22-12-11-21(17(22)20-19-14)13-8-5-4-6-9-13/h4-6,8-9H,2-3,7,10-12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOZVIRCGSDFLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-N-pentyl-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

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